- Heterocyclic compound, application thereof and pharmaceutical composition comprising same, World Intellectual Property Organization, , ,
Cas no 952753-59-2 (2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile)

952753-59-2 structure
Nom du produit:2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
Numéro CAS:952753-59-2
Le MF:C10H6FN3S
Mégawatts:219.238143444061
MDL:MFCD24642255
CID:4661451
PubChem ID:83535263
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Propriétés chimiques et physiques
Nom et identifiant
-
- 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile
- 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
- 5-Thiazolecarbonitrile, 2-amino-4-(4-fluorophenyl)-
- 2-Amino-4-(4-fluorophenyl)-5-thiazolecarbonitrile (ACI)
- BYCWHBXYLJAAEH-UHFFFAOYSA-N
- 952753-59-2
- BS-44423
- 2-Amino-4-(4-fluorophenyl)-5-thiazolecarbonitrile
- 2-Amino-4-(4-fluoro-phenyl)-thiazole-5-carbonitrile
- DB-181968
- SCHEMBL1852196
- CS-0052060
- P18256
-
- MDL: MFCD24642255
- Piscine à noyau: 1S/C10H6FN3S/c11-7-3-1-6(2-4-7)9-8(5-12)15-10(13)14-9/h1-4H,(H2,13,14)
- La clé Inchi: BYCWHBXYLJAAEH-UHFFFAOYSA-N
- Sourire: N#CC1=C(C2C=CC(F)=CC=2)N=C(N)S1
Propriétés calculées
- Qualité précise: 219.02664654g/mol
- Masse isotopique unique: 219.02664654g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 1
- Complexité: 269
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 90.9Ų
- Le xlogp3: 2.4
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM541816-1g |
2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 95%+ | 1g |
$63 | 2023-01-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-5G |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 97% | 5g |
¥ 1,207.00 | 2023-04-12 | |
Ambeed | A783770-100mg |
2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile |
952753-59-2 | 98% | 100mg |
$6.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-500MG |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 97% | 500MG |
¥ 270.00 | 2023-04-12 | |
eNovation Chemicals LLC | Y1096452-100mg |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 97% | 100mg |
$310 | 2024-07-21 | |
eNovation Chemicals LLC | Y1096452-1G |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 97% | 1g |
$1570 | 2024-07-21 | |
A2B Chem LLC | AI66369-250mg |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 98% | 250mg |
$11.00 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-5g |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 97% | 5g |
¥1318.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-500mg |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 97% | 500mg |
¥295.0 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122700-250mg |
2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 98% | 250mg |
¥103.00 | 2024-04-24 |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled
Référence
- Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary FibrosisJournal of Medicinal Chemistry, 2017, 60(9), 3580-3590,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Iodine Solvents: Pyridine ; 6 h, 90 °C; 90 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
- Preparation of thiazolyl nicotinamides as adenosine A3 receptor modulators, Spain, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
Référence
- Preparation of imidazo[1,2-a]pyridine derivatives for treatment of inflammatory disorders, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Iodine Solvents: Ethanol ; 2 h, rt
Référence
- Structure guided design of potent indole-based ATX inhibitors bearing hydrazone moiety with tumor suppression effectsEuropean Journal of Medicinal Chemistry, 2020, 201,,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Pyridine Catalysts: Iodine Solvents: Ethanol ; rt; 2 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; 15 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; 15 min, rt
Référence
- ATX inhibitors, preparation method therefor and applications thereof, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Iodine Solvents: Ethanol ; 15 min, rt → 70 °C; 70 °C → 25 °C
1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; 0 °C
1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; 0 °C
Référence
- Tricyclic derivative and preparation method therefor and application thereof, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Pyridine , Iodine ; 6 h, 90 °C; 90 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
- Preparation of thiazole derivatives as modulators of the adenosine A3 receptors useful for the treatment of pathological conditions or diseases, Spain, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
Référence
- Preparation of imidazo[1,2-a]pyrazineamine and imidazo[1,2-b]pyridazineamine compounds and pharmaceutical compositions as inhibitors of autotaxin for the treatment of inflammatory disorders, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
Référence
- Novel 5-cyano-1,3-thiazol-2-yl substituted amides as antagonists of adenosine A1 receptors and their preparation, pharmaceutical compositions, and use, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Ethanol ; rt; 15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate
Référence
- Preparation of atx inhibitor and use thereof, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Iodine Solvents: Pyridine ; 12 h, 100 °C; 100 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
- Preparation of 5-cyano-2-amino-1,3-thiazole derivatives as adenosine A1 receptor antagonists for use in treating cardiovascular, renal, and respiratory disorders, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Iodine Solvents: Ethanol ; 15 min, rt → 70 °C; 70 °C → 25 °C
1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled
1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled
Référence
- Preparation of pyridoimidazole derivatives and application thereof, China, , ,
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Raw materials
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Preparation Products
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Littérature connexe
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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